molecular formula C16H21NO4 B8259186 (r)-3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid

(r)-3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid

Cat. No.: B8259186
M. Wt: 291.34 g/mol
InChI Key: KDPXLUYKVYWQEQ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid is a compound that features a benzoic acid moiety attached to a pyrrolidine ring, which is further protected by a tert-butoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale flow microreactor systems, which allow for continuous production and improved scalability. These systems are designed to handle the specific reaction conditions required for the synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

®-3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, ®-3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid is used as an intermediate in the synthesis of more complex molecules. Its protected pyrrolidine ring allows for selective reactions, making it a valuable building block in organic synthesis .

Biology

In biological research, this compound can be used to study the effects of pyrrolidine derivatives on various biological systems. Its structure allows for modifications that can lead to the development of new bioactive molecules .

Medicine

In medicinal chemistry, ®-3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of drug candidates targeting specific pathways or receptors .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of ®-3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The benzoic acid moiety may also play a role in binding to target sites, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)propanoic acid
  • ®-3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)butanoic acid
  • ®-3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)pentanoic acid

Uniqueness

Compared to similar compounds, ®-3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid stands out due to its benzoic acid moiety, which provides unique reactivity and binding properties. This makes it particularly useful in applications where specific interactions with biological targets are required .

Properties

IUPAC Name

3-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-8-7-13(10-17)11-5-4-6-12(9-11)14(18)19/h4-6,9,13H,7-8,10H2,1-3H3,(H,18,19)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPXLUYKVYWQEQ-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.